1,3-Benzenedicarboxylic acid, 4-methoxy-, 3-methyl ester

Description

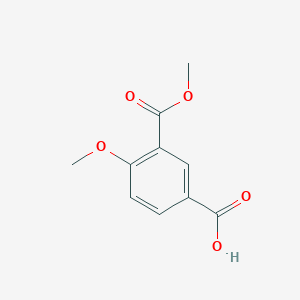

4-Methoxy-3-(methoxycarbonyl)benzoic acid is a substituted benzoic acid derivative characterized by a methoxy group (-OCH₃) at the 4-position and a methoxycarbonyl group (-COOCH₃) at the 3-position of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and bioactive molecules. Its structural features allow for further functionalization, such as amidation or esterification, to generate derivatives with tailored properties .

Properties

CAS No. |

28045-71-8 |

|---|---|

Molecular Formula |

C10H9O5- |

Molecular Weight |

209.17 g/mol |

IUPAC Name |

4-methoxy-3-methoxycarbonylbenzoate |

InChI |

InChI=1S/C10H10O5/c1-14-8-4-3-6(9(11)12)5-7(8)10(13)15-2/h3-5H,1-2H3,(H,11,12)/p-1 |

InChI Key |

JIWBFQWPLSWTBT-UHFFFAOYSA-M |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)C(=O)OC |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Methoxy-3-(methoxycarbonyl)benzoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzoic acid derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 4-methoxy-3-(methoxycarbonyl)benzoic acid with key analogues:

Key Observations:

- Electron-Withdrawing vs. Donor Groups: The methoxycarbonyl group (-COOCH₃) at position 3 in the target compound enhances electrophilicity, facilitating nucleophilic reactions (e.g., amidation) compared to electron-donating groups like -CH₃ in 4-methoxy-3-methylbenzoic acid .

- Bioactivity: Introduction of a hydroxyl group at position 4 (as in 4-hydroxy-3-(methoxycarbonyl)benzoic acid) significantly improves analgesic activity, likely due to increased hydrogen bonding with biological targets .

- Synthetic Utility: Carbamoyl derivatives (e.g., 3-[(3-chlorophenyl)carbamoyl]-4-methoxybenzoic acid) exhibit high purity (>97%) and stability, making them suitable for pharmaceutical development .

Physicochemical Properties

- Solubility: The presence of polar groups (-COOCH₃, -OH) enhances aqueous solubility. For example, 4-hydroxy-3-(methoxycarbonyl)benzoic acid is more water-soluble than the non-hydroxylated analogue .

- Thermal Stability: Methoxycarbonyl-substituted derivatives generally exhibit higher melting points (e.g., 411–412 K for 4-benzyloxy-3-methoxybenzoic acid) due to intermolecular dipole interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.